molecular formula C7H16 B1627838 3-Methylhexane-d16 CAS No. 284664-84-2

3-Methylhexane-d16

Cat. No. B1627838
CAS RN: 284664-84-2
M. Wt: 116.3 g/mol
InChI Key: VLJXXKKOSFGPHI-XTICTZQMSA-N
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Description

3-Methylhexane-d16 is a deuterated derivative of 3-methylhexane. It is a branched hydrocarbon with two enantiomers. The molecule is chiral, and it is one of the isomers of heptane. The two enantiomers are ®-3-methylhexane and (S)-3-methylhexane . Its chemical formula is CD₃(CD₂)₂CD(CD₃)CD₂CD₃ , and its molecular weight is approximately 116.30 g/mol .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 91°C .
  • Melting Point : Approximately -119°C .
  • Density : 0.798 g/mL at 25°C .
  • Refractive Index (n20/D) : Approximately 1.388 .

Mechanism of Action

As a hydrocarbon, 3-Methylhexane-d16 does not have a specific biological mechanism of action. Its primary relevance lies in its use as a stable isotope in research, tracer studies, and NMR spectroscopy .

properties

IUPAC Name

1,1,1,2,2,3,3,4,5,5,6,6,6-tridecadeuterio-4-(trideuteriomethyl)hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16/c1-4-6-7(3)5-2/h7H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJXXKKOSFGPHI-XTICTZQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583913
Record name 3-(~2~H_3_)Methyl(~2~H_13_)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylhexane-d16

CAS RN

284664-84-2
Record name 3-(~2~H_3_)Methyl(~2~H_13_)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284664-84-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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